molecular formula C18H16N2O2 B5151096 (Z)-2-cyano-N-(2,3-dimethylphenyl)-3-(2-hydroxyphenyl)prop-2-enamide

(Z)-2-cyano-N-(2,3-dimethylphenyl)-3-(2-hydroxyphenyl)prop-2-enamide

Cat. No.: B5151096
M. Wt: 292.3 g/mol
InChI Key: UHVWTYWMFJKJOF-GDNBJRDFSA-N
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Description

(Z)-2-cyano-N-(2,3-dimethylphenyl)-3-(2-hydroxyphenyl)prop-2-enamide is a complex organic compound characterized by its cyano group, dimethylphenyl, and hydroxyphenyl groups

Preparation Methods

The synthesis of (Z)-2-cyano-N-(2,3-dimethylphenyl)-3-(2-hydroxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the starting materials: The synthesis begins with the preparation of 2,3-dimethylphenylamine and 2-hydroxybenzaldehyde.

    Condensation reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst to form the intermediate compound.

    Addition of the cyano group: The intermediate compound is then reacted with a cyanating agent, such as sodium cyanide or potassium cyanide, under controlled conditions to introduce the cyano group.

    Final product formation: The final step involves the cyclization of the intermediate to form this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

(Z)-2-cyano-N-(2,3-dimethylphenyl)-3-(2-hydroxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as halides or amines.

    Hydrolysis: Hydrolysis of the compound in acidic or basic conditions can lead to the formation of carboxylic acids or amides.

Scientific Research Applications

(Z)-2-cyano-N-(2,3-dimethylphenyl)-3-(2-hydroxyphenyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including heterocycles and natural products.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as polymers and nanomaterials.

    Biological Studies: Researchers investigate its biological activity, including its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-N-(2,3-dimethylphenyl)-3-(2-hydroxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

(Z)-2-cyano-N-(2,3-dimethylphenyl)-3-(2-hydroxyphenyl)prop-2-enamide can be compared with similar compounds such as:

    (E)-2-cyano-N-(2,3-dimethylphenyl)-3-(2-hydroxyphenyl)prop-2-enamide: The (E)-isomer has a different spatial arrangement, which can lead to different chemical and biological properties.

    2-cyano-N-(2,3-dimethylphenyl)-3-(2-hydroxyphenyl)prop-2-enamide: Without the (Z)-configuration, this compound may exhibit different reactivity and interactions.

    N-(2,3-dimethylphenyl)-3-(2-hydroxyphenyl)prop-2-enamide: Lacking the cyano group, this compound may have reduced reactivity and different applications.

Properties

IUPAC Name

(Z)-2-cyano-N-(2,3-dimethylphenyl)-3-(2-hydroxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-12-6-5-8-16(13(12)2)20-18(22)15(11-19)10-14-7-3-4-9-17(14)21/h3-10,21H,1-2H3,(H,20,22)/b15-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVWTYWMFJKJOF-GDNBJRDFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=CC2=CC=CC=C2O)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)NC(=O)/C(=C\C2=CC=CC=C2O)/C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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